An In-depth Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Kinase Research and Drug Discovery
An In-depth Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Kinase Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ATP-PEG8-Biotin, a versatile chemical probe designed for the study of ATP-binding proteins, with a primary focus on protein kinases. We will delve into its chemical properties, core applications, quantitative performance, and detailed experimental protocols for its use in kinase substrate identification and inhibitor profiling.
Introduction to ATP-PEG8-Biotin
ATP-PEG8-Biotin is a chemically modified analog of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphoryl donor in biological systems. This molecule is engineered to function as a co-substrate for a broad range of protein kinases. It consists of three key moieties:
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Adenosine Triphosphate (ATP): Provides the necessary structure to be recognized and bound by the active site of kinases and other ATP-binding proteins.
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Biotin (B1667282): A small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and serves as a robust handle for detection, purification, and immobilization.
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PEG8 Linker: An eight-unit polyethylene (B3416737) glycol spacer that connects the terminal gamma-phosphate (γ-phosphate) of ATP to the biotin molecule. This flexible, hydrophilic linker provides spatial separation, minimizing steric hindrance and allowing both the ATP moiety and the biotin tag to interact effectively with their respective binding partners.
The core principle behind ATP-PEG8-Biotin is kinase-catalyzed biotinylation . Protein kinases, which normally catalyze the transfer of the γ-phosphate from ATP to a substrate protein, recognize ATP-PEG8-Biotin and instead transfer the entire γ-phosphate-PEG8-Biotin complex.[1] This process effectively labels the kinase's substrate with a biotin tag, enabling a wide array of downstream applications.
Chemical and Physical Properties
The fundamental properties of γ-PEG8-ATP-Biotin are summarized below, compiled from manufacturer datasheets.[2][3][4]
| Property | Value |
| Synonyms | γ-PEG8-Adenosine-5'-triphosphate-Biotin |
| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S |
| Molecular Weight | 1084.91 g/mol (free acid) |
| Appearance | Colorless to slightly yellow solution in water |
| Purity | ≥ 95% (as determined by HPLC) |
| Concentration | Typically supplied as a 5.0 - 5.5 mM solution |
| pH | 7.5 ±0.5 |
| Spectroscopic Properties | λmax: 259 nm, ε: 15.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action: Kinase-Catalyzed Biotinylation
The utility of ATP-PEG8-Biotin stems from its ability to act as a surrogate for ATP in enzymatic reactions catalyzed by protein kinases. The process covalently attaches a biotin tag to the kinase's substrate.
Quantitative Data: Kinase Compatibility and Performance
A critical aspect of a chemical probe is its compatibility with a wide range of targets. Studies have rigorously characterized the ability of various protein kinases to utilize γ-modified ATP-biotin analogs as co-substrates. The following table summarizes kinetic data for 25 kinases, demonstrating the broad utility of this class of molecules across the human kinome. The data show that while kinetic efficiency (kcat/Km) is generally lower than with native ATP, the probe is effectively utilized by kinases from diverse families.[5]
| Kinase Family | Kinase | Substrate | ATP-Biotin KMapp (µM) | ATP KMapp (µM) | ATP-Biotin kcatapp (min⁻¹) | ATP kcatapp (min⁻¹) | kcat/KM Ratio (ATP-Biotin / ATP) |
| TK | Abl | Abltide | 120 ± 20 | 22 ± 4 | 2.5 ± 0.1 | 24 ± 1 | 0.02 |
| TK | Src | Src Substrate | 150 ± 20 | 110 ± 10 | 1.9 ± 0.1 | 14 ± 1 | 0.10 |
| TKL | IRAK4 | LRRK2tide | 29 ± 4 | 14 ± 2 | 0.12 ± 0.01 | 0.17 ± 0.01 | 0.59 |
| STE | PAK2 | PKA Substrate | 100 ± 20 | 110 ± 10 | 1.1 ± 0.1 | 1.9 ± 0.1 | 0.54 |
| CK1 | CK1 | CK1tide | 14 ± 2 | 10 ± 2 | 0.05 ± 0.001 | 0.11 ± 0.01 | 0.65 |
| AGC | Akt1 | Aktide-2T | 260 ± 40 | 110 ± 20 | 1.7 ± 0.1 | 2.9 ± 0.2 | 0.25 |
| AGC | PKA | Kemptide | 26 ± 2 | 16 ± 1 | 210 ± 10 | 330 ± 10 | 0.99 |
| AGC | PKCα | CREBtide | 11 ± 2 | 6.5 ± 0.8 | 0.21 ± 0.01 | 0.40 ± 0.02 | 0.77 |
| CAMK | CaMKIIα | Autocamtide 2 | 110 ± 10 | 70 ± 10 | 1.8 ± 0.1 | 3.3 ± 0.2 | 0.35 |
| CAMK | CHK1 | CHKtide | 120 ± 20 | 70 ± 10 | 0.57 ± 0.04 | 0.76 ± 0.05 | 0.44 |
| CAMK | MAPKAPK2 | SAM2 | 13 ± 2 | 12 ± 2 | 0.11 ± 0.01 | 0.16 ± 0.01 | 0.74 |
| CMGC | CDK2/CycA | Histone H1 | 100 ± 10 | 60 ± 10 | 2.3 ± 0.1 | 4.3 ± 0.2 | 0.31 |
| CMGC | GSK3β | CREBtide | 6.7 ± 0.9 | 3.3 ± 0.5 | 0.32 ± 0.01 | 0.43 ± 0.02 | 0.70 |
| CMGC | p38α | EGF-R Peptide | 110 ± 10 | 80 ± 10 | 0.49 ± 0.02 | 1.2 ± 0.1 | 0.29 |
| Other | CK2 | RRRADDSDDDDD | 10 ± 1 | 4.1 ± 0.4 | 120 ± 10 | 140 ± 10 | 0.46 |
| Other | IKKβ | IKKtide | 13 ± 2 | 5.3 ± 0.9 | 0.15 ± 0.01 | 0.23 ± 0.01 | 0.53 |
Data adapted from "The Generality of Kinase-Catalyzed Biotinylation," which used a structurally similar ATP-biotin analog.[5] TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; STE: Serine/Threonine Kinase; CK1: Casein Kinase 1; AGC: Protein Kinase A, G, C families; CAMK: Calcium/Calmodulin-dependent Kinase; CMGC: CDK, MAPK, GSK3, CLK families.
Core Applications and Experimental Protocols
Application 1: Kinase Substrate Identification and Profiling
A primary use of ATP-PEG8-Biotin is to identify the direct substrates of a given kinase or to profile the activity of multiple kinases within a complex biological sample, such as a cell lysate. The workflow involves enzymatic labeling, affinity purification of biotinylated substrates, and identification by mass spectrometry.
This protocol provides a framework for identifying endogenous substrates of kinases in a cell lysate.
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Lysate Preparation:
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Culture cells to desired confluency and apply stimuli if investigating a specific signaling pathway.
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Wash cells with ice-cold PBS and lyse in a kinase-preserving lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a standard method (e.g., BCA assay).
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Kinase-Catalyzed Biotinylation Reaction:
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In a microcentrifuge tube, combine 500 µg to 1 mg of cell lysate.
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Add a kinase reaction buffer concentrate to achieve final concentrations of 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
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Add ATP-PEG8-Biotin to a final concentration of 50-100 µM.
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Control: Prepare a parallel reaction with an excess of regular ATP (e.g., 5 mM) to compete with the biotinylated analog, or a reaction without the ATP-PEG8-Biotin.
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Incubate the reaction at 30°C for 60-120 minutes with gentle agitation.
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Affinity Purification:
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Equilibrate high-capacity streptavidin magnetic beads by washing them three times with lysis buffer.
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Add the equilibrated beads to the kinase reaction mixture and incubate for 1-2 hours at 4°C on a rotator to capture biotinylated proteins.
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads extensively (4-5 times) with 1 mL of lysis buffer to remove non-specifically bound proteins.
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Elution and Analysis:
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Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
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Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.
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Visualize biotinylated proteins by transferring the gel to a PVDF membrane and probing with Streptavidin-HRP, or stain the gel with Coomassie blue or silver stain.
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For identification, excise unique protein bands from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
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Application 2: Kinase Inhibitor Potency and Selectivity Profiling
For drug development professionals, ATP-PEG8-Biotin is a powerful tool for assessing how a small molecule inhibitor interacts with the kinome. By competing with the biotin probe for the ATP-binding site, the inhibitor's potency (IC₅₀) and its selectivity across hundreds of kinases can be determined in a single experiment.
The quantitative output of an inhibitor profiling experiment is a set of IC₅₀ values for the compound against numerous kinases. This allows for a direct assessment of both on-target potency and off-target effects.
| Kinase Target | Inhibitor IC₅₀ (nM) |
| Primary Target | |
| EGFR | 8 |
| Key Off-Targets | |
| Src | 150 |
| Abl | 320 |
| VEGFR2 | 850 |
| PDGFRβ | > 10,000 |
| p38α | > 10,000 |
| This table contains representative data to illustrate the output of a competitive profiling assay. Actual values are compound- and assay-dependent. |
This protocol outlines the steps for determining inhibitor selectivity in a complex proteome.
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Lysate Preparation:
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Prepare a clarified cell or tissue lysate with high kinase activity as described in Protocol 5.1.
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Inhibitor Incubation:
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Aliquot the lysate into separate tubes.
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Add the kinase inhibitor of interest to each tube across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
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Incubate the lysate with the inhibitor for 30-60 minutes at room temperature to allow the inhibitor to bind to its target kinases.
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Competitive Labeling:
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Add ATP-PEG8-Biotin to each tube at a final concentration near the Kₘ of the primary target kinase (typically 20-50 µM).
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Incubate for a fixed time (e.g., 30 minutes) at room temperature. The biotin probe will label kinases where the active site is not occupied by the inhibitor.
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Sample Processing for Mass Spectrometry:
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Stop the reaction by adding a denaturing buffer (e.g., containing urea (B33335) or SDS) and reduce/alkylate the proteins.
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Perform a tryptic digest of the entire proteome in each sample.
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Enrich the biotinylated peptides from each digest using streptavidin-coated beads.
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Wash the beads extensively and elute the captured peptides.
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Quantitative Analysis:
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Analyze the eluted peptides by quantitative LC-MS/MS.
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Identify peptides corresponding to the ATP-binding sites of different kinases.
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Quantify the abundance of each labeled kinase peptide at each inhibitor concentration.
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Plot the peptide abundance versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ for each kinase identified.
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Application in Signaling Pathway Analysis
ATP-PEG8-Biotin can be used to probe the activation state of specific signaling pathways. For example, by stimulating cells with a growth factor and then performing a kinase-catalyzed biotinylation reaction on the lysate, researchers can identify which downstream kinases and substrates have become active.
By comparing the profile of biotinylated proteins from stimulated versus unstimulated cells, one can map the flow of kinase activity through the network, providing a snapshot of the active signaling landscape.
